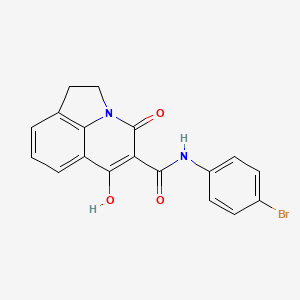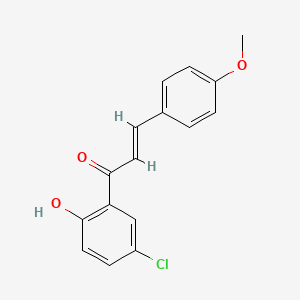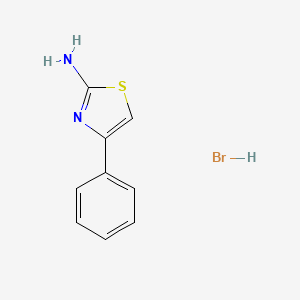
(+/-)-Cucurbic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Cucurbic Acid is a chemical compound that belongs to the class of carboxylic acids Carboxylic acids are characterized by the presence of a carboxyl group (-COOH)
準備方法
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including (+/-)-Cucurbic Acid, can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Grignard Reagents: When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.
Hydrolysis of Esters: Carboxylic acids can be produced through the acidic hydrolysis of esters.
Industrial Production Methods
Industrial production of carboxylic acids often involves large-scale oxidation processes, such as the oxidation of hydrocarbons or alcohols. The choice of method depends on the availability of raw materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
(+/-)-Cucurbic Acid undergoes various chemical reactions, including:
Oxidation: Carboxylic acids can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of carboxylic acids can yield primary alcohols.
Substitution: Carboxylic acids can undergo substitution reactions to form esters, amides, and anhydrides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols (for esterification), ammonia or amines (for amidation)
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Primary alcohols.
Substitution: Esters, amides, and anhydrides
科学的研究の応用
(+/-)-Cucurbic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of (+/-)-Cucurbic Acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and food production.
Citric Acid: A tricarboxylic acid commonly found in citrus fruits and used in food and beverage industries.
Lactic Acid: A hydroxycarboxylic acid used in food, pharmaceutical, and cosmetic industries
Uniqueness
(+/-)-Cucurbic Acid is unique due to its specific chemical structure and properties, which differentiate it from other carboxylic acids
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
2-[3-hydroxy-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3- |
InChIキー |
LYSGIJUGUGJIPS-ARJAWSKDSA-N |
異性体SMILES |
CC/C=C\CC1C(CCC1O)CC(=O)O |
正規SMILES |
CCC=CCC1C(CCC1O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)


![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)


